Optimized logD₇.₄ for CNS and Cellular Permeability vs. 2-Methyl Analog
The 2-methoxy substituent confers a calculated logD₇.₄ of 3.63 , positioning the compound within the CNS drug-like sweet spot (logD 2–4). In contrast, the 2-methyl analog is calculated to have a higher logD₇.₄ of approximately 4.0 (estimated from fragment-based calculation using ChemSpider data) , exceeding the optimal CNS range and predicting lower aqueous solubility and higher non-specific tissue binding. The difference of ~0.37 logD units translates to a ~2.3-fold difference in distribution coefficient, significantly impacting the compound’s partitioning behavior in cellular and in vivo assays.
| Evidence Dimension | Distribution coefficient logD at pH 7.4 (ACD/Labs Percepta v14.0 prediction) |
|---|---|
| Target Compound Data | logD₇.₄ = 3.63 |
| Comparator Or Baseline | N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide (CAS 832728-37-7); logD₇.₄ ≈ 4.0 (estimated) |
| Quantified Difference | ΔlogD₇.₄ ≈ -0.37 (target compound is less lipophilic, indicating higher aqueous solubility potential) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.0; predicted data extracted from ChemSpider record. |
Why This Matters
Compounds with logD₇.₄ between 2–4 are strongly favored for CNS target engagement and balanced solubility-permeability profiles; the higher logD of the 2-methyl analog increases the risk of poor solubility and excessive protein binding.
